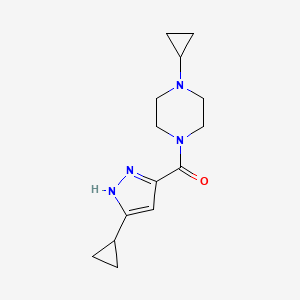![molecular formula C17H19FN2OS B7531954 N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7531954.png)
N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide, also known as FTCP, is a novel synthetic compound that has gained attention in the scientific community due to its potential applications in research. FTCP is a member of the piperidine class of compounds, which are known to have various pharmacological properties.
Mecanismo De Acción
N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide acts as a selective dopamine D3 receptor antagonist, which is believed to be responsible for its pharmacological effects. The dopamine D3 receptor is involved in the regulation of mood, motivation, and reward. By blocking this receptor, this compound may have an impact on these processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has an effect on the levels of dopamine in the brain. By blocking the dopamine D3 receptor, this compound may increase the release of dopamine, leading to changes in behavior. This compound has also been shown to have an impact on the levels of other neurotransmitters, including serotonin and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide has several advantages for use in lab experiments. It is a selective dopamine D3 receptor antagonist, which allows for the study of the specific effects of this receptor on behavior. This compound is also relatively stable and easy to synthesize, making it a useful tool for researchers. However, there are limitations to the use of this compound in lab experiments. Its effects on other neurotransmitters may complicate the interpretation of results, and further research is needed to fully understand its pharmacological properties.
Direcciones Futuras
There are several future directions for research on N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide. One area of interest is the potential use of this compound in the treatment of addiction. The dopamine system is involved in the development of addiction, and this compound may be able to modulate this system to reduce drug-seeking behavior. Another area of research is the development of more selective dopamine D3 receptor antagonists, which may have fewer side effects than this compound. Finally, further studies are needed to fully understand the pharmacological properties of this compound and its potential applications in research.
Conclusion:
This compound is a novel compound with potential applications in scientific research. Its selective dopamine D3 receptor antagonist properties make it a useful tool for studying the role of the dopamine system in behavior. Further research is needed to fully understand its pharmacological properties and potential applications in the treatment of various diseases.
Métodos De Síntesis
N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 3-fluorobenzyl chloride with piperidine to form N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl] chloride. This intermediate is then reacted with thiophene-3-carboxamide to form this compound. The synthesis of this compound has been optimized to produce high yields of pure compound.
Aplicaciones Científicas De Investigación
N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide has been identified as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and schizophrenia. In addition, this compound has been shown to have analgesic and anti-inflammatory properties. This compound has also been used in research to study the role of the dopamine system in the brain and its effects on behavior.
Propiedades
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2OS/c18-15-3-1-2-13(10-15)11-20-7-4-16(5-8-20)19-17(21)14-6-9-22-12-14/h1-3,6,9-10,12,16H,4-5,7-8,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDPJKPIRURPKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CSC=C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531876.png)

![1-(2-phenylacetyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7531896.png)
![2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7531907.png)
![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531914.png)


![(4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7531944.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine](/img/structure/B7531950.png)
![(E)-3-(4-fluorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B7531956.png)
![(E)-3-(4-chlorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B7531961.png)

![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B7531977.png)
![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B7531986.png)
